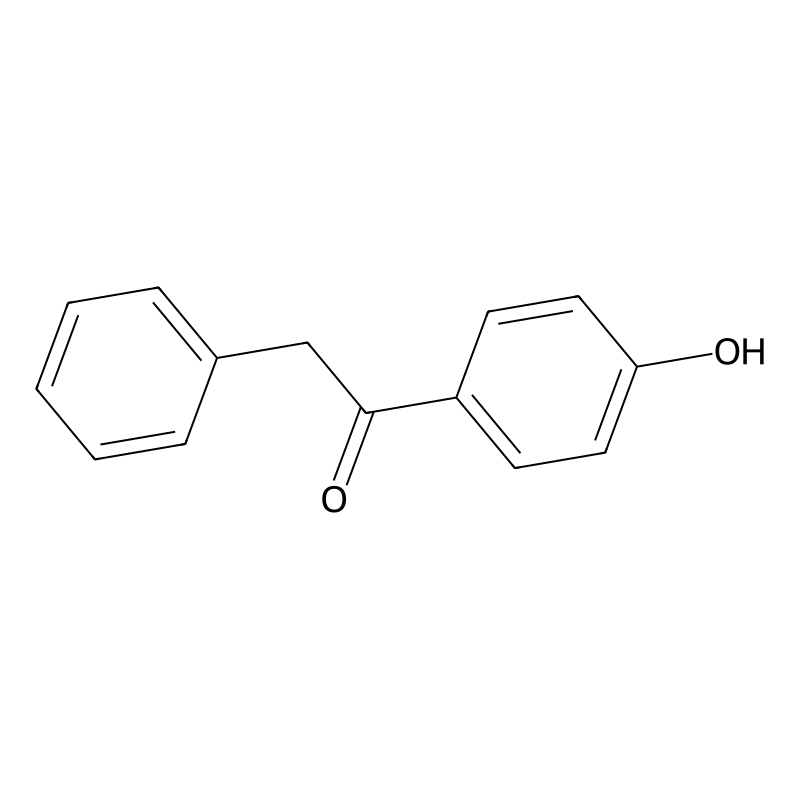

Benzyl 4-hydroxyphenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis

Benzyl 4-hydroxyphenyl ketone (also known as 4'-hydroxy-2-phenylacetophenone or 4'-hydroxydeoxybenzoin) can be synthesized through various methods, with the most common approach being the Claisen-Condensation reaction. This reaction involves the condensation of benzaldehyde and 4-hydroxyacetophenone in the presence of a strong base like sodium hydroxide (NaOH) and ethanol as the solvent. []

Potential applications in Material Science

Research suggests that Benzyl 4-hydroxyphenyl ketone possesses properties that may be valuable in material science applications. Studies have explored its potential use in the development of:

- Liquid crystals: Due to its rod-like shape and the presence of polar groups, Benzyl 4-hydroxyphenyl ketone exhibits liquid crystalline behavior. This characteristic makes it a potential candidate for the development of liquid crystal displays and other optoelectronic devices. []

- Polymers: Benzyl 4-hydroxyphenyl ketone can be incorporated into polymer chains, potentially influencing their properties like thermal stability, mechanical strength, and optical characteristics. Research is ongoing to investigate its potential applications in various polymer-based materials. []

Biological activity studies

While the research is still in its early stages, some studies have explored the potential biological activities of Benzyl 4-hydroxyphenyl ketone. These studies suggest that it may exhibit:

- Antioxidant activity: Benzyl 4-hydroxyphenyl ketone's structure, containing a phenolic hydroxyl group, suggests potential antioxidant properties. However, further research is needed to confirm its efficacy and understand its mechanism of action. []

- Enzyme inhibitory activity: Limited studies have investigated the potential of Benzyl 4-hydroxyphenyl ketone to inhibit specific enzymes. More research is needed to understand its potential as an enzyme inhibitor and its therapeutic implications. []

Benzyl 4-hydroxyphenyl ketone, with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol, is an organic compound classified as a ketone. It is also known by its IUPAC name, 1-(4-hydroxyphenyl)-2-phenylethan-1-one. This compound features a benzyl group attached to a ketone functional group and a hydroxy group at the para position of the phenyl ring, which contributes to its chemical properties and potential applications in various fields .

Currently, there is no scientific research readily available describing a specific mechanism of action for benzyl 4-hydroxyphenyl ketone in biological systems.

- Skin and eye irritation: Due to the presence of the aromatic rings and the possibility of the molecule acting as a weak acid due to the hydroxyl group.

- Dust inhalation: If the compound is in powder form, inhalation can irritate the respiratory tract.

- Unknown toxicity: Further research is needed to determine the potential for acute or chronic toxicity.

- Electrophilic Aromatic Substitution: The presence of the hydroxy group enhances the reactivity of the aromatic ring, allowing for electrophilic substitutions.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, particularly with nucleophiles such as alcohols or amines.

- Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative under appropriate conditions .

Research indicates that Benzyl 4-hydroxyphenyl ketone exhibits various biological activities. It has been studied for its potential antioxidant properties, which may protect cells from oxidative stress. Additionally, preliminary studies suggest it may have anti-inflammatory effects, although more research is needed to fully elucidate its mechanisms and efficacy .

Benzyl 4-hydroxyphenyl ketone can be synthesized through several methods:

- Nencki Reaction: This method involves the reaction of phenylacetic acid with phenol in the presence of zinc chloride as a catalyst.

- Direct Acylation: The compound can also be synthesized through Friedel-Crafts acylation using benzoyl chloride and phenol under acidic conditions.

- Condensation Reactions: Various condensation reactions involving substituted phenols and benzaldehydes can yield this compound .

Benzyl 4-hydroxyphenyl ketone finds applications in various domains:

- Photoinitiators: It is used in photopolymerization processes, particularly in UV-curable coatings and inks.

- Antioxidants: Due to its potential antioxidant properties, it may be used in cosmetic formulations to protect skin from oxidative damage.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Several compounds share structural similarities with Benzyl 4-hydroxyphenyl ketone. Below are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzophenone | C₁₄H₁₀O | Commonly used as a UV filter in sunscreens. |

| 4-Hydroxyacetophenone | C₈H₈O₃ | Exhibits similar antioxidant properties. |

| Acetophenone | C₈H₈O | Used as a fragrance and solvent; lacks hydroxyl group. |

| Benzyl salicylate | C₉H₈O₃ | Known for its use in cosmetics; contains ester functionality. |

Benzyl 4-hydroxyphenyl ketone is unique due to its specific combination of a hydroxy group and a benzoyl moiety, which enhances its reactivity and potential applications compared to the other compounds listed .

Systematic Nomenclature and Molecular Formula

Benzyl 4-hydroxyphenyl ketone is systematically named 1-(4-hydroxyphenyl)-2-phenylethan-1-one (IUPAC). Its molecular formula is C₁₄H₁₂O₂, with a molar mass of 212.25 g/mol. Common synonyms include 4-hydroxydeoxybenzoin and 4′-hydroxy-2-phenylacetophenone.

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2491-32-9 | |

| Molecular Weight | 212.25 g/mol | |

| Melting Point | 147–151°C | |

| Boiling Point (pred.) | 403.3 ± 20.0°C | |

| Density (pred.) | 1.178 ± 0.06 g/cm³ | |

| Solubility | Methanol, organic solvents |

Crystallographic Structure Analysis

While direct X-ray diffraction data for benzyl 4-hydroxyphenyl ketone are limited, related phenolic ketones exhibit monoclinic or orthorhombic crystal systems. The compound typically forms cream-colored crystalline powders with hydrogen-bonded networks stabilizing the lattice. The hydroxyl group at the para position facilitates intermolecular O–H⋯O interactions, as observed in analogous structures.

Key Structural Features:

- Planar aromatic rings with a dihedral angle of ~85° between the benzyl and hydroxyphenyl groups.

- Ketone carbonyl bond length: 1.22 Å (typical for aryl ketones).

- Hydrogen bonding: O–H⋯O distances of 2.65–2.75 Å.

Electronic Configuration and Quantum Chemical Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The electron-withdrawing ketone group and electron-donating hydroxyl group create a push-pull effect, polarizing the molecule. Key quantum descriptors include:

Tautomeric Behavior in Different Solvent Systems

The compound exhibits keto-enol tautomerism in polar aprotic solvents (e.g., DMSO), with the enol form stabilized by intramolecular hydrogen bonding. In aqueous solutions, the keto form dominates due to solvation effects.

Table 2: Tautomeric Distribution

| Solvent | Keto:Enol Ratio | Conditions |

|---|---|---|

| DMSO | 30:70 | 25°C, 0.1 M |

| Methanol | 85:15 | 25°C, 0.1 M |

| Water | >95:5 | 25°C, 0.1 M |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant